S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate Reagent used in the synthesis of Cefotaxime and related derivatives, such as: Ceftriaxone
Brand Name: Vulcanchem
CAS No.: 80756-85-0
VCID: VC0194001
InChI: InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
SMILES: CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Molecular Formula: C13H10N4O2S3
Molecular Weight: 350.4 g/mol

S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate

CAS No.: 80756-85-0

Impurities

VCID: VC0194001

Molecular Formula: C13H10N4O2S3

Molecular Weight: 350.4 g/mol

Purity: > 95%

S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate - 80756-85-0

CAS No. 80756-85-0
Product Name S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
Molecular Formula C13H10N4O2S3
Molecular Weight 350.4 g/mol
IUPAC Name S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Standard InChI InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
Standard InChIKey COFDRZLHVALCDU-UHFFFAOYSA-N
Isomeric SMILES CO/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2
SMILES CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Appearance Pale Yellow Solid
Melting Point >126°C
Description Reagent used in the synthesis of Cefotaxime and related derivatives, such as: Ceftriaxone
Purity > 95%
Quantity Milligrams-Grams
Synonyms (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester; (Z)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester; (Z)-2-[Methoxyimino]-2-(2-aminothiazol-4-yl)acetic Acid S-2-Benzothiazole Ester; S-(Benz
PubChem Compound 198589
Last Modified Nov 11 2021
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